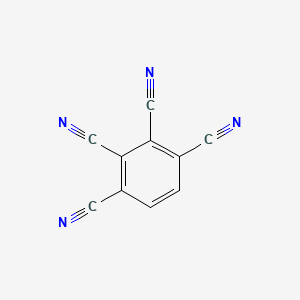

Benzene-1,2,3,4-tetracarbonitrile

Beschreibung

Benzene-1,2,3,4-tetracarbonitrile (C₁₀H₂N₄) is a highly substituted aromatic compound featuring four cyano (-CN) groups at positions 1, 2, 3, and 4 on the benzene ring. A derivative of this compound, 5,6-diaminobenzene-1,2,3,4-tetracarbonitrile (C₁₀H₄N₆, CAS: 1609005-25-5), has garnered significant attention due to its exceptional dipole moment of 14.1 Debye, the highest recorded for a neutral molecule . This property arises from the electron-withdrawing cyano groups and electron-donating amino (-NH₂) substituents, creating a charge-separated structure .

Synthesis: The compound is synthesized via oxidative bromination followed by palladium-catalyzed cyanation, enabling precise substitution patterns .

Applications: Its record-breaking dipole moment makes it valuable in optoelectronics and solar cell technologies, where strong dipole interactions enhance charge separation and light-electric field modulation .

Eigenschaften

CAS-Nummer |

28631-68-7 |

|---|---|

Molekularformel |

C10H2N4 |

Molekulargewicht |

178.15 g/mol |

IUPAC-Name |

benzene-1,2,3,4-tetracarbonitrile |

InChI |

InChI=1S/C10H2N4/c11-3-7-1-2-8(4-12)10(6-14)9(7)5-13/h1-2H |

InChI-Schlüssel |

ZXEVECAZLJIXPS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1C#N)C#N)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tetrachlorobenzene Cyanidation

The most direct method involves substituting chlorine atoms in 1,2,3,4-tetrachlorobenzene with cyanide groups. This reaction typically employs sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (150–200°C).

Reaction equation:

$$

\text{C}6\text{H}2\text{Cl}4 + 4\text{NaCN} \rightarrow \text{C}6\text{H}2(\text{CN})4 + 4\text{NaCl}

$$

Key conditions and yields:

| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrachlorobenzene | NaCN | DMF | 180 | 45–50 | |

| 1,2,3,4-Tetrachlorobenzene | CuCN | DMF | 200 | 60–65 |

This method is limited by the low commercial availability of 1,2,3,4-tetrachlorobenzene and competing side reactions such as partial substitution.

Catalytic Cyanation of Aromatic Intermediates

Palladium-Catalyzed Cyanation

Transition metal catalysts enable regioselective cyanation of polyhalogenated benzenes. Palladium(II) acetate with ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) facilitates sequential cyanation under mild conditions.

Reaction equation:

$$

\text{C}6\text{H}2\text{Br}4 + 4\text{Zn(CN)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{C}6\text{H}2(\text{CN})4 + 4\text{ZnBr}_2

$$

Optimized parameters:

- Catalyst: Pd(dppf)Cl2 (5 mol%)

- Cyanide source: Zn(CN)2

- Solvent: Tetrahydrofuran (THF)

- Temperature: 80°C

- Yield: 70–75%

This method offers superior regiocontrol but requires anhydrous conditions and inert atmosphere.

Benzannulation Strategies

Cyclotrimerization of Cyanoacetylenes

Benzannulation via [2+2+2] cycloaddition of cyanoacetylene derivatives provides a modular route. For example, trimerization of 1-cyano-2-ethynylbenzene in the presence of cobalt catalysts generates the tetracarbonitrile core.

Reaction equation:

$$

3\ \text{HC≡C-CN} \xrightarrow{\text{CoCp(CO)}2} \text{C}6\text{H}2(\text{CN})4 + \text{byproducts}

$$

Key data:

- Catalyst: Cyclopentadienylcobalt dicarbonyl (CoCp(CO)2)

- Solvent: Toluene

- Temperature: 120°C

- Yield: 30–40%

While innovative, this method suffers from low yields due to competing polymerization.

Solid-State Metathesis Reactions

Ammonia-Mediated Carboxylate Conversion

Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) derivatives can be converted to tetranitriles via ammoniation and dehydration. Though originally developed for 1,2,4,5-tetracyanobenzene, this approach is adaptable to the 1,2,3,4 isomer using tailored precursors.

Steps:

- Ammoniation: React 1,2,3,4-benzenetetracarboxylic acid with NH3 to form the tetra-ammonium salt.

- Dehydration: Treat with PCl5 or SOCl2 to replace carboxylate groups with nitriles.

Conditions:

Electrochemical Synthesis

Anodic Cyanation of Benzene Derivatives

Electrochemical methods enable direct cyanation of benzene derivatives using cyanide ions as nucleophiles. A platinum anode and cathode in acetonitrile with tetrabutylammonium cyanide (TBACN) facilitate the process.

Key parameters:

This method is eco-friendly but requires precise control over potential to avoid over-cyanation.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Benzene-1,2,3,4-tetracarboxylic acid.

Reduction: Benzene-1,2,3,4-tetraamine.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzene-1,2,3,4-tetracarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of benzene-1,2,3,4-tetracarbonitrile involves its ability to participate in electron transfer reactions. The cyano groups can accept electrons, making the compound a good electron acceptor. This property is utilized in various catalytic and photochemical reactions. The molecular targets and pathways involved include interactions with metal centers in coordination compounds and participation in radical ion pair formations .

Vergleich Mit ähnlichen Verbindungen

Benzene-1,2,4,5-tetracarbonitrile (CAS: 712-74-3)

Structural Differences: Cyano groups are positioned at 1, 2, 4, and 5 on the benzene ring, creating a symmetrical arrangement distinct from the 1,2,3,4 isomer.

Key Findings :

Benzene-1,2,4-tricarbonitrile (CAS: 10347-14-5)

Structural Differences: Contains three cyano groups at positions 1, 2, and 4.

Key Findings :

- Reduced cyano substitution diminishes electron-withdrawing effects, limiting dipole-driven applications.

- Primarily serves as a building block in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Benzene-1,2,3,4-tetracarbonitrile derivatives, and how can they be addressed methodologically?

- Answer: The synthesis of derivatives like 5,6-diaminobenzene-1,2,3,4-tetracarbonitrile requires precise control over substituent positioning. A validated approach involves oxidative bromination followed by palladium-catalyzed cyanation to introduce nitrile groups regioselectively. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize side products like incomplete substitution or isomerization. Post-synthesis purification via column chromatography or recrystallization is critical due to the compound’s low solubility in common solvents .

Q. How should researchers handle Benzene-1,2,3,4-tetracarbonitrile derivatives to mitigate safety risks during experiments?

- Answer: Safety protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as derivatives may cause respiratory irritation (H335 hazard code).

- Storage: Store at room temperature in airtight containers; avoid exposure to moisture to prevent decomposition.

- First aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

Q. What analytical techniques are essential for characterizing Benzene-1,2,3,4-tetracarbonitrile’s structure and purity?

- Answer:

- X-ray crystallography (via SHELX software) resolves molecular geometry and confirms substitution patterns .

- Nuclear Magnetic Resonance (NMR): NMR identifies nitrile carbons (~110–120 ppm), while NMR detects aromatic protons.

- Mass spectrometry (MS): High-resolution MS confirms molecular weight and detects impurities.

- Elemental analysis: Validates stoichiometry (e.g., C:N ratio) .

Advanced Research Questions

Q. How does the dipole moment of 5,6-diaminobenzene-1,2,3,4-tetracarbonitrile influence its applications in optoelectronics?

- Answer: The record dipole moment of 14.1 Debye (exceeding ionic compounds like NaCl) arises from asymmetric electron-withdrawing (-CN) and donating (-NH) groups. This polarity enhances:

- Charge separation in organic solar cells, improving exciton dissociation.

- Nonlinear optical properties , enabling use in electro-optic modulators.

- Experimental validation: Measure dipole via Stark spectroscopy or computational methods (DFT) .

Q. What role do Benzene-1,2,3,4-tetracarbonitrile derivatives play in designing advanced battery electrolytes?

- Answer: Derivatives like (1Z,3Z)-buta-1,3-diene-1,2,3,4-tetracarbonitrile ligands in boron salts reduce lithium cation interaction energy , enhancing ion mobility in Li-ion batteries. Methodological steps:

- Ligand synthesis: Optimize solvent (e.g., DMF/ethylene glycol mixtures) and catalyst (e.g., DBU) ratios.

- Electrochemical testing: Evaluate conductivity via impedance spectroscopy and cycling stability in coin cells .

Q. How can computational modeling guide the design of Benzene-1,2,3,4-tetracarbonitrile-based materials?

- Answer:

- Density Functional Theory (DFT): Predicts electronic properties (bandgap, HOMO/LUMO levels) and dipole moments.

- Molecular dynamics (MD): Simulates solvent interactions to optimize solubility.

- Example: DFT calculations for 5,6-diamino derivatives correlate substituent effects with charge distribution .

Key Research Gaps and Contradictions

- Isomer-specific reactivity: (1,2,4,5-tetracarbonitrile) vs. 17 (1,2,3,4-tetracarbonitrile) highlights divergent applications, but comparative studies on isomer stability/functionality are lacking.

- Scalability: While lab-scale syntheses are established (e.g., solvothermal methods in ), industrial-scale production remains unexplored due to strict question constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.